molecular formula C21H17N B11839886 6-Methyl-2,3-diphenyl-1h-indole CAS No. 54879-92-4

6-Methyl-2,3-diphenyl-1h-indole

Cat. No.: B11839886
CAS No.: 54879-92-4
M. Wt: 283.4 g/mol
InChI Key: GFFGBTHIMXZDGB-UHFFFAOYSA-N
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Description

6-Methyl-2,3-diphenyl-1H-indole is a heterocyclic aromatic organic compound. It belongs to the indole family, which is characterized by a fused ring structure consisting of a benzene ring and a pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-diphenyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine with 6-methyl-2,3-diphenylacetone in the presence of an acid catalyst such as methanesulfonic acid can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-diphenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions can convert it into dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Indole-2,3-diones.

    Reduction: Dihydroindole derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

6-Methyl-2,3-diphenyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-diphenyl-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: Another indole derivative with similar structural features but different biological activities.

    3-Phenylindole: Similar in structure but with variations in its chemical reactivity and applications.

    Indole-3-acetic acid: A naturally occurring indole derivative with significant roles in plant biology.

Uniqueness

6-Methyl-2,3-diphenyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and diphenyl groups contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

54879-92-4

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

6-methyl-2,3-diphenyl-1H-indole

InChI

InChI=1S/C21H17N/c1-15-12-13-18-19(14-15)22-21(17-10-6-3-7-11-17)20(18)16-8-4-2-5-9-16/h2-14,22H,1H3

InChI Key

GFFGBTHIMXZDGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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